N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-5-2-1-4-12(13)10-19-15(21)16(22)20-11-17(7-8-17)14-6-3-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHPZQQQIQMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The synthesis begins with the preparation of two primary precursors:
- 2-Chlorobenzylamine : Commercially available or synthesized via reduction of 2-chlorobenzonitrile using lithium aluminum hydride (LiAlH4).
- (1-(Thiophen-2-yl)cyclopropyl)methanamine : Constructed via cyclopropanation of thiophene-2-carbaldehyde derivatives using the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation.
Oxalyl Chloride Mediated Coupling
The central oxalamide bond is formed through reaction of the precursors with oxalyl chloride. This step requires careful temperature control to prevent side reactions such as over-chlorination or decomposition. A representative reaction pathway is:
$$
\text{2 R-NH}_2 + \text{ClCO-COCl} \rightarrow \text{R-NH-C(O)-C(O)-NH-R'} + 2 \text{HCl}
$$
where $$ R = 2\text{-chlorobenzyl} $$ and $$ R' = (1\text{-(thiophen-2-yl)cyclopropyl)methyl} $$.
Stepwise Preparation Methods
Synthesis of (1-(Thiophen-2-yl)cyclopropyl)methanamine
Step 1: Cyclopropanation of Thiophene Derivative
Thiophene-2-carbaldehyde undergoes cyclopropanation using diethylzinc and diiodomethane in dichloromethane at −10°C. The product, 1-(thiophen-2-yl)cyclopropanecarbaldehyde, is isolated via distillation (yield: 78%).
Step 2: Reductive Amination
The aldehyde is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Purification by column chromatography (SiO₂, ethyl acetate/hexane) affords the amine precursor (yield: 65%).
Amide Bond Formation
Step 3: Oxalyl Chloride Activation
A solution of oxalyl chloride (1.2 equiv) in dry dichloromethane is added dropwise to a cooled (0°C) mixture of 2-chlorobenzylamine (1.0 equiv) and triethylamine (2.5 equiv). After stirring for 2 hours, the intermediate chlorooxamate is isolated.
Step 4: Coupling with Cyclopropylmethylamine
The chlorooxamate is reacted with (1-(thiophen-2-yl)cyclopropyl)methanamine (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 72%).
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies reveal that the choice of catalyst and solvent significantly impacts yield:
| Condition | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | None | THF | 25°C | 62 |
| Optimized | DMAP | DCM | 0°C → 25°C | 78 |
| Industrial Scale | CuI/K₃PO₄ | Toluene | Reflux | 85 |
The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the amide coupling, while toluene at reflux enhances solubility and reaction kinetics.
Purification Techniques
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted amines and chlorinated byproducts.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 4H, Ar-H), 6.98–6.92 (m, 3H, Thiophene-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, CH₂), 1.55–1.48 (m, 4H, Cyclopropane-H).
- HRMS (ESI+) : m/z calculated for C₁₇H₁₆ClN₂O₂S [M+H]⁺: 349.0724; found: 349.0728.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of 99.2%.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Oxalamides exhibit structure-activity relationships (SAR) sensitive to substituent variations. Key analogs include:
Key Observations :
- Aryl Substituents : The 2-chlorobenzyl group in the target compound is analogous to chlorophenyl groups in Compounds 13 and 26. Chlorine atoms enhance lipophilicity and influence binding to hydrophobic pockets in targets like HIV entry inhibitors .
- Heterocyclic Moieties : The thiophene-cyclopropyl group in the target compound contrasts with pyridine (S336) or thiazole (Compound 13) systems. Thiophene’s electron-rich π-system may enhance interactions with aromatic residues in biological targets .
- Flexibility vs. Rigidity : The cyclopropane ring introduces conformational restraint, similar to adamantane in Compound 6, which improves metabolic stability .
Key Findings :
- Yield : Stereochemical complexity (e.g., Compound 13’s single stereoisomer) often reduces yields (36%) compared to simpler analogs like Compound 28 (64%) .
- Purity : Most oxalamides achieve >90% HPLC purity, critical for pharmacological applications .
- Safety: S336’s high NOEL (100 mg/kg bw/day) suggests oxalamides with methoxy/pyridine groups have favorable safety profiles .
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a chlorobenzyl group, a cyclopropyl moiety, and an oxalamide functional group, which contribute to its biological activity and reactivity. This article explores the compound's biological activities, synthesis methods, and research findings.
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 348.85 g/mol
- Functional Groups :
- Oxalamide
- Aromatic (Chlorobenzyl and Thiophene rings)
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : Commonly available precursors are utilized.
- Reactions : Various reactions such as amination and coupling reactions are employed.
- Purification : Techniques like chromatography are used to optimize yield and purity.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features allow it to bind effectively, potentially inhibiting or modifying the activity of these targets.
Therapeutic Potential
Research indicates that this compound may have various therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects.
- Anticancer Properties : Investigations into its cytotoxicity against cancer cell lines have shown promising results.
- Antimicrobial Activity : The compound has been explored for its effectiveness against various bacterial strains.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar oxalamide derivatives, demonstrating significant inhibition against various pathogens. The results are summarized in the following table:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1 | 3.2 | Candida albicans |
| 2 | 0.8 | Candida tropicalis |
| 3 | 1.6 | Aspergillus niger |
| 4 | 3.2 | Escherichia coli |
These findings suggest that derivatives of oxalamides, including this compound, may exhibit significant antimicrobial properties.
Anti-Cancer Studies
In vitro studies have shown that the compound can induce apoptosis in cancer cells, with specific mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A comparative analysis of its efficacy against standard chemotherapeutic agents revealed enhanced cytotoxicity in certain cancer cell lines.
Research Applications
This compound serves as a valuable building block in synthetic chemistry, enabling the development of more complex molecules with tailored biological activities. Its potential as a biochemical probe is being explored in various research contexts.
Q & A
Q. What are the optimized synthetic routes for N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2-chlorobenzylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the N1-substituted oxalamide intermediate.
- Step 2 : Introduction of the thiophen-2-yl cyclopropane moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Key variables : Temperature (60–80°C for cyclopropane formation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to minimize side products .
- Typical yield : 30–50% after silica gel chromatography purification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) identify key signals:
- δ 7.2–7.4 ppm (aromatic protons from 2-chlorobenzyl).
- δ 2.8–3.2 ppm (cyclopropane methylene protons).
- δ 1.5–1.8 ppm (thiophene-adjacent protons) .
Q. How can researchers determine solubility and stability under physiological conditions for in vitro assays?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λmax ~260 nm). Typical solubility: <10 µM in aqueous buffers, requiring DMSO stock solutions .
- Stability : Incubate at 37°C in PBS or simulated gastric fluid, monitoring degradation via LC-MS over 24–72 hours. Oxalamides often show hydrolytic instability at extreme pH .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across cell lines?
Discrepancies in IC₅₀ values (e.g., 2 µM in HeLa vs. 15 µM in HepG2) may arise from:
- Cellular uptake differences : Measure intracellular concentrations using LC-MS/MS .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
- Metabolic stability : Compare metabolite profiles in liver microsomes (human vs. rodent) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while reducing cytotoxicity?
- Substituent variation : Replace the 2-chlorobenzyl group with electron-deficient aromatics (e.g., 3-CF₃) to enhance target binding.
- Cyclopropane ring modification : Introduce geminal dihalogens (e.g., Cl, F) to improve metabolic stability .
- Biological evaluation : Test analogs in parallel assays for target inhibition (e.g., enzyme-linked immunosorbent assays) and cytotoxicity (MTT assays) .
| Substituent | IC₅₀ (Target Enzyme) | Cytotoxicity (CC₅₀) |
|---|---|---|
| 2-Chlorobenzyl | 1.2 µM | 25 µM |
| 3-Trifluoromethylbenzyl | 0.8 µM | 30 µM |
| 4-Fluorobenzyl | 2.5 µM | 50 µM |
Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?
- Crystal growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Cyclopropane rings often induce disorder, requiring low-temperature (100 K) data collection .
- Refinement : SHELXL-2018 for handling anisotropic displacement parameters. Thiophene sulfur atoms exhibit high thermal motion, necessitating TLS parameterization .
- Data resolution : Aim for <1.0 Å resolution to resolve Cl and S atom positions unambiguously .
Q. How can computational modeling predict metabolic pathways and guide synthetic modifications?
- In silico tools : Use GLORY (Gradient-boosted Liver Oxidoreductase Reactions) to identify likely oxidation sites (e.g., cyclopropane ring opening).
- Docking simulations : AutoDock Vina to assess binding affinity changes after introducing fluorine substituents .
- MD simulations : GROMACS for predicting hydrolysis rates in aqueous environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
